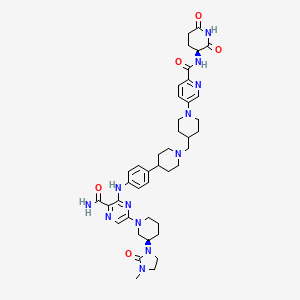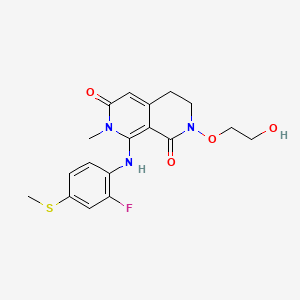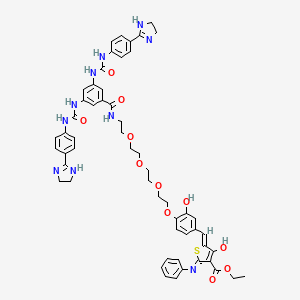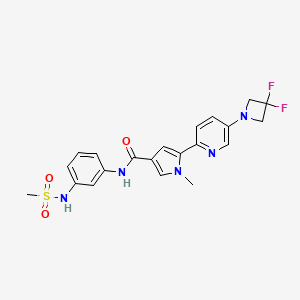![molecular formula C57H74N8O7 B10862075 (2S)-2-[(5S)-7-[4-(dimethylamino)-4-methylpent-2-ynoyl]-1-oxo-2,7-diazaspiro[4.4]nonan-2-yl]-N-[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]-3-methylbutanamide](/img/structure/B10862075.png)
(2S)-2-[(5S)-7-[4-(dimethylamino)-4-methylpent-2-ynoyl]-1-oxo-2,7-diazaspiro[4.4]nonan-2-yl]-N-[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RMC-4998 is a molecular glue compound exhibiting potent antitumor activity. It forms a ternary complex with cyclophilin A and an activated KRAS G12C mutation. This interaction impedes the binding of activated KRAS mutants to downstream effector proteins, thereby obstructing proliferative cell signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RMC-4998 involves several key steps:
-
Macrocycle Intermediate Synthesis
Step 1: LiOH treatment followed by coupling with HOBt, EDCI, and NMM.
Step 2: Suzuki–Miyaura coupling with Pd(dtbpf)Cl2 and K3PO4.
Step 3: Reductive amination with NaBH3CN and ZnCl2.
Step 4: Lemieux–Johnson oxidation and subsequent steps to form the macrocycle.
-
Final Compound Synthesis
Step 1: Boc protection followed by allylbromide addition.
Step 2: Oxidation with K2OsO4 and NaIO4.
Step 3: Reductive amination and further steps to form the final compound.
Industrial Production Methods
The industrial production of RMC-4998 would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This would involve the use of industrial-scale reactors, purification systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
RMC-4998 undergoes several types of chemical reactions:
-
Formation of Ternary Complex
-
Inhibition of Oncogenic Signaling
Common Reagents and Conditions
Cyclophilin A: Essential for the formation of the ternary complex.
KRAS G12C: The target protein for RMC-4998.
Reductive Amination Reagents: NaBH3CN and ZnCl2 are commonly used in the synthesis.
Major Products Formed
Scientific Research Applications
RMC-4998 has several scientific research applications:
-
Cancer Research
-
Drug Development
-
Biological Studies
Mechanism of Action
RMC-4998 exerts its effects by forming a ternary complex with cyclophilin A and KRAS G12C. This complex inhibits the interaction between activated KRAS mutants and downstream effector proteins, thereby obstructing proliferative cell signaling. The molecular targets include cyclophilin A and KRAS G12C, and the pathways involved are primarily related to oncogenic signaling .
Comparison with Similar Compounds
Similar Compounds
RMC-6291: Another covalent tri-complex inhibitor targeting KRAS G12C.
RMC-7977: A reversible inhibitor of the active GTP-bound state of KRAS, NRAS, and HRAS.
Uniqueness of RMC-4998
Selective Targeting: RMC-4998 specifically targets the active state of KRAS G12C, unlike other inhibitors that may target inactive states.
Ternary Complex Formation: The ability to form a ternary complex with cyclophilin A and KRAS G12C is a unique feature that enhances its selectivity and potency.
RMC-4998 stands out due to its unique mechanism of action and its potential applications in cancer research and drug development. Its ability to form a ternary complex with cyclophilin A and KRAS G12C makes it a promising candidate for targeted cancer therapies.
Properties
Molecular Formula |
C57H74N8O7 |
|---|---|
Molecular Weight |
983.2 g/mol |
IUPAC Name |
(2S)-2-[(5S)-7-[4-(dimethylamino)-4-methylpent-2-ynoyl]-1-oxo-2,7-diazaspiro[4.4]nonan-2-yl]-N-[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]-3-methylbutanamide |
InChI |
InChI=1S/C57H74N8O7/c1-12-63-46-21-20-40-32-42(46)43(50(63)41-18-14-26-58-48(41)37(4)71-11)33-55(5,6)35-72-53(69)44-19-15-27-65(60-44)52(68)45(31-38-16-13-17-39(40)30-38)59-51(67)49(36(2)3)64-29-25-57(54(64)70)24-28-62(34-57)47(66)22-23-56(7,8)61(9)10/h13-14,16-18,20-21,26,30,32,36-37,44-45,49,60H,12,15,19,24-25,27-29,31,33-35H2,1-11H3,(H,59,67)/t37-,44-,45-,49-,57-/m0/s1 |
InChI Key |
VYZILERTWJIGRC-DOESOIHZSA-N |
Isomeric SMILES |
CCN1C2=C3C=C(C=C2)C4=CC=CC(=C4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC=C6)[C@H](C)OC)(C)C)NC(=O)[C@H](C(C)C)N7CC[C@@]8(C7=O)CCN(C8)C(=O)C#CC(C)(C)N(C)C |
Canonical SMILES |
CCN1C2=C3C=C(C=C2)C4=CC=CC(=C4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC=C6)C(C)OC)(C)C)NC(=O)C(C(C)C)N7CCC8(C7=O)CCN(C8)C(=O)C#CC(C)(C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[3-cyclopropyl-2-(3,4-dihydro-2H-chromen-6-yl)-6-methyl-phenyl]-2-[(2-methylpropan-2-yl)oxy]ethanoic acid](/img/structure/B10862002.png)


![[(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B10862022.png)
![methyl {4-[5-(hydroxymethyl)-1H-imidazol-2-yl]butyl}carbamate](/img/structure/B10862041.png)

![(4S)-2-amino-4-methyl-4-[3-[4-[(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethoxy]pyrimidin-2-yl]-1,2,4-oxadiazol-5-yl]-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile](/img/structure/B10862047.png)
![N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide](/img/structure/B10862051.png)
![4-[(3R)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine](/img/structure/B10862059.png)


![(2S)-2-(4-fluorophenyl)-N-[(3S,4S)-4-methylsulfonyl-3,4-dihydro-2H-chromen-3-yl]propanamide](/img/structure/B10862078.png)
![2-(Decyldisulfanyl)ethyl 3-[[3-[2-(decyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(dimethylamino)propyl]amino]propanoate](/img/structure/B10862083.png)

